![molecular formula C24H21F3N6O B5605366 2-(trifluoromethyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5605366.png)

2-(trifluoromethyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of precursor materials and specific chemical reactions to achieve the desired compound. For example, the synthesis of a similar PET agent involved a multi-step process starting from 2,6-difluorobenzoic acid, leading to a complex compound with specific radiolabeling capabilities (Wang et al., 2013). Such detailed synthetic routes highlight the complexity and the precision required in the synthesis of fluorinated benzamides and their derivatives.

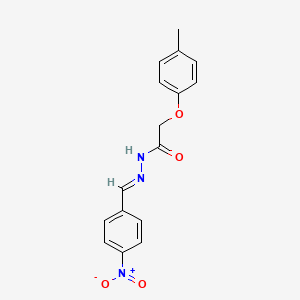

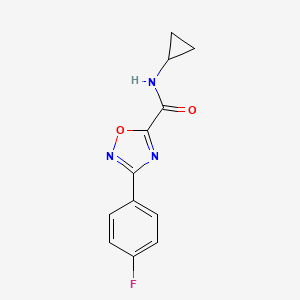

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(trifluoromethyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide has been characterized using techniques like X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. For instance, antipyrine-like derivatives have been studied for their intermolecular interactions, revealing how hydrogen bonds and π-interactions stabilize the molecular assemblies (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactivity and properties are crucial for understanding how these compounds can be utilized. The synthesis and reactions of related pyrazole derivatives demonstrate a variety of chemical functionalities and potential for further modification (Ahmed et al., 2002). These reactions often involve the introduction of different substituents or functional groups, which can significantly alter the compound's chemical behavior and properties.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure and intermolecular interactions. While specific data on this compound are not provided, related studies on antipyrine derivatives offer insights into how such properties can be analyzed and predicted based on molecular characteristics (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for undergoing specific chemical reactions, are fundamental for the application of these compounds in synthetic chemistry and drug design. The synthetic process and characterization of similar compounds illustrate the diverse chemical functionalities that can be achieved and the potential for targeted modifications to enhance specific properties (Ping, 2007).

Mechanism of Action

properties

IUPAC Name |

2-(trifluoromethyl)-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N6O/c1-14-15(2)32-33(16(14)3)22-13-12-21(30-31-22)28-17-8-10-18(11-9-17)29-23(34)19-6-4-5-7-20(19)24(25,26)27/h4-13H,1-3H3,(H,28,30)(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCPCANMTSBKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5605288.png)

![2-[(3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B5605295.png)

![3,5,7-trimethyl-2-({4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5605296.png)

![6-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5605297.png)

![N-(2-chloro-6-methylphenyl)-N'-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5605303.png)

![2-(dimethylamino)-N-[(3-ethyl-5-isoxazolyl)methyl]-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B5605318.png)

![2-{3-[1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5605325.png)

![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5605333.png)

![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605336.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5605348.png)

![2-{1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605364.png)

![N-[4-(dimethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5605376.png)